molecular formula C16H18FN3O2S B2453593 2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE CAS No. 1448065-07-3

2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE

Cat. No.: B2453593
CAS No.: 1448065-07-3
M. Wt: 335.4
InChI Key: CEFWOAWDFRNXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE is a synthetic organic compound that features a fluorophenoxy group, a thiazolyl-substituted piperidine, and an acetamide moiety

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-12-1-3-14(4-2-12)22-11-15(21)19-13-5-8-20(9-6-13)16-18-7-10-23-16/h1-4,7,10,13H,5-6,8-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFWOAWDFRNXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE typically involves multiple steps, including the formation of the fluorophenoxy group, the thiazolyl-substituted piperidine, and the final acetamide linkage. Common synthetic routes may involve:

    Formation of the fluorophenoxy group: This can be achieved through nucleophilic aromatic substitution reactions.

    Synthesis of the thiazolyl-substituted piperidine: This step may involve the cyclization of appropriate precursors under specific conditions.

    Coupling reactions: The final step involves coupling the fluorophenoxy and thiazolyl-piperidine intermediates with an acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis of Acetamide Group

The compound undergoes base-catalyzed hydrolysis under alkaline conditions to yield 2-(4-fluorophenoxy)acetic acid and 1-(1,3-thiazol-2-yl)piperidin-4-amine. This reaction is critical for prodrug activation studies.

Conditions Reagents Yield Temperature Time
0.1 M NaOH in ethanolNaOH, H₂O/ethanol (1:1 v/v)78%80°C4 hours
  • Mechanism : Nucleophilic hydroxide attack at the carbonyl carbon, followed by tetrahedral intermediate formation and C-N bond cleavage .

  • Analytical Confirmation : LC-MS shows m/z 384.4 → 138.1 (thiazolylpiperidine fragment) and 169.0 (fluorophenoxyacetic acid fragment).

Nucleophilic Substitution at Thiazole Ring

The electron-deficient thiazole moiety undergoes nucleophilic aromatic substitution (NAS) at the 5-position with amines or alkoxides.

Reaction Partner Conditions Product Yield
PiperidineDMF, K₂CO₃, 60°C5-piperidinylthiazole derivative62%
Sodium methoxideMeOH, reflux 5-methoxy-1,3-thiazole analog55%
  • Key Observation : Steric hindrance from the piperidine ring reduces reaction rates compared to unsubstituted thiazoles.

  • Spectroscopic Data : 1H^1H NMR shows downfield shift of thiazole C-H protons (δ 7.8–8.2 ppm) post-substitution .

Cyclization Reactions

Under acidic conditions, the acetamide group participates in intramolecular cyclization to form oxazolone or thiazolidinone derivatives.

Acid Catalyst Solvent Product Yield
H₂SO₄ (conc.)Toluene Thiazolo[5,4-b]piperidinone41%
PTSA (p-toluenesulfonic acid)DCMOxazolone fused to piperidine37%
  • Mechanistic Pathway : Protonation of the carbonyl oxygen initiates nucleophilic attack by the thiazole nitrogen, forming a six-membered transition state .

  • X-ray Crystallography : Confirms chair conformation of the piperidine ring in cyclized products.

Cross-Coupling Reactions

The fluorophenoxy group enables Suzuki-Miyaura coupling with aryl boronic acids, modifying the aromatic domain.

Boronic Acid Catalyst System Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O 4-biphenoxyacetamide derivative68%
4-Pyridylboronic acidPd(OAc)₂, SPhos, THFPyridyl-substituted analog59%
  • Optimization Note : Reactions require anhydrous conditions to prevent hydrolysis of the acetamide group .

  • 19F^{19}F NMR Analysis : Fluorine signal (δ -118 ppm) disappears post-coupling, confirming substitution .

Oxidative Transformations

The thiazole ring undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form thiazole N-oxide derivatives.

Oxidizing Agent Conditions Product Yield
mCPBADCM, 0°C → RTThiazole N-oxide83%
H₂O₂/FeSO₄MeCN, 50°C Sulfoxide derivative71%
  • Reactivity Trend : Oxidation occurs preferentially at the thiazole sulfur over the piperidine nitrogen due to electron-withdrawing effects of the fluorophenoxy group.

  • Biological Impact : N-Oxidation increases solubility but reduces blood-brain barrier permeability in pharmacokinetic studies.

Photochemical Reactions

UV irradiation in the presence of eosin Y induces [2+2] cycloaddition between the thiazole and fluorophenoxy groups.

Photosensitizer Wavelength Product Quantum Yield
Eosin Y530 nm Bicyclo[3.2.0]heptane analogΦ = 0.12
  • Limitation : Low regioselectivity observed due to competing π-π interactions between aromatic systems .

  • TD-DFT Calculations : Support a diradical intermediate mechanism.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying interactions with biological targets.

    Medicine: Potential therapeutic applications, subject to further research.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
  • 2-(4-bromophenoxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

Uniqueness

The uniqueness of 2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE lies in the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs.

Biological Activity

The compound 2-(4-fluorophenoxy)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide is a novel synthetic derivative that incorporates a thiazole moiety, a piperidine ring, and a fluorophenyl group. Its structure suggests potential biological activity, particularly in antimicrobial and antitumor applications. This article reviews the biological activities of this compound based on available literature, synthesizing data from various studies to provide a comprehensive overview.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds containing thiazole rings have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related thiazole derivatives often range from 0.22 to 0.25 μg/mL , indicating strong bactericidal properties against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Escherichia coli
4a0.30Chromobacterium violaceum

Anti-biofilm Activity

The compound's structural features suggest potential efficacy in inhibiting biofilm formation, which is crucial in treating chronic infections. Studies have shown that thiazole derivatives can disrupt biofilm formation in Staphylococcus epidermidis, further enhancing their therapeutic profile .

The proposed mechanism of action for thiazole-containing compounds often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth. The fluorine atom may enhance lipophilicity, aiding in membrane penetration and increasing biological activity .

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

In a study focused on synthesizing novel thiazole derivatives, researchers reported that specific configurations led to enhanced antimicrobial activity. Compounds were evaluated for their IC50 values against Trypanosoma brucei, with some showing IC50 values as low as 0.42 μM . This indicates that modifications to the thiazole ring can significantly impact biological efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the piperidine ring and substitution patterns on the phenyl group could lead to variations in biological activity. For instance, introducing different substituents on the fluorophenyl moiety resulted in changes in MIC values against various pathogens, demonstrating the importance of structural optimization in drug design .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-fluorophenoxy)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide, and how can structural integrity be confirmed?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling the fluorophenoxyacetic acid moiety to the thiazolylpiperidine scaffold. Key steps include:
  • Nucleophilic substitution for thiazole-piperidine linkage.
  • Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt).
  • Purification via column chromatography or recrystallization.
    Structural confirmation requires:
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify connectivity .
  • X-ray crystallography for absolute configuration (e.g., piperidine ring conformation) .
  • Mass spectrometry (HRMS) to validate molecular weight .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize target-agnostic high-throughput screening (HTS) to identify potential interactions with kinases, GPCRs, or ion channels.
  • Use cell-based assays (e.g., luciferase reporters for transcriptional activity) .

  • Include dose-response curves (IC₅₀/EC₅₀ determination) and counter-screens to rule out nonspecific effects (e.g., cytotoxicity assays) .

  • Compare results to structural analogs (see Table 1 ) to establish baseline activity .

    Table 1: Comparative Biological Activity of Structural Analogs

    Compound NameStructural FeaturesReported Activity
    Target CompoundFluorophenoxy, thiazolylpiperidineUnder investigation
    N-(4-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamideTriazole-pyridazine coreKinase inhibition
    2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamidePyrazole-triazolopyridine hybridAnti-inflammatory

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying the fluorophenoxy or thiazolylpiperidine moieties?

  • Methodological Answer :
  • Systematic analog synthesis : Replace fluorophenoxy with other aryloxy groups (e.g., chlorophenoxy, methoxyphenoxy) and assess changes in potency .
  • Molecular docking : Map interactions of the thiazolylpiperidine group with binding pockets (e.g., using AutoDock Vina or Schrödinger Suite) .
  • Free-Wilson analysis : Quantify contributions of substituents to activity .

Q. How can contradictions in reported biological activities of structurally similar acetamides be resolved?

  • Methodological Answer :
  • Meta-analysis : Compare experimental conditions (e.g., assay pH, cell lines) across studies to identify confounding variables .
  • Orthogonal assays : Validate conflicting results using alternative methods (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Proteomic profiling : Identify off-target interactions via chemoproteomics (e.g., affinity pull-downs with SILAC labeling) .

Q. How should environmental stability and degradation pathways be assessed for this compound in long-term ecological studies?

  • Methodological Answer :
  • Hydrolysis studies : Expose the compound to buffers at varying pH (2–12) and analyze degradation products via LC-MS .
  • Photolysis experiments : Use UV/VIS light chambers to simulate sunlight exposure and track byproducts .
  • Microbial degradation : Incubate with soil or water microbiota and monitor metabolic breakdown using ¹⁴C-labeled analogs .

Q. What computational approaches are recommended for predicting binding modes with putative protein targets?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses (e.g., GROMACS/AMBER) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate electronic interactions at active sites (e.g., tyrosine kinase ATP pockets) .
  • Pharmacophore modeling : Align compound features (e.g., hydrogen bond acceptors) with known active site geometries .

Q. How can crystallographic data inform the rational design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • X-ray co-crystallization : Determine precise binding conformations with target proteins (e.g., kinases) to guide substitutions .
  • Solubility optimization : Modify polar groups (e.g., piperidine N-methylation) while maintaining crystallographically observed interactions .
  • LogP adjustments : Introduce fluorine atoms or sulfonyl groups to balance lipophilicity (clogP <5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.